molecular formula C14H19NO3 B13969579 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one

Cat. No.: B13969579
M. Wt: 249.30 g/mol
InChI Key: ISMFBXGHCHPAKF-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a hydroxy group, a methoxybenzyl group, and two methyl groups attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzylamine with 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the pyrrolidinone ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one.

    Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-(4-methoxybenzyl)pyridinium chloride
  • 3-Hydroxy-1-(4-methoxybenzyl)-5-[3-methoxy-4-(2-phenylethoxy)phenyl]-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is unique due to the presence of the 4,4-dimethyl substitution on the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C14H19NO3/c1-14(2)9-15(13(17)12(14)16)8-10-4-6-11(18-3)7-5-10/h4-7,12,16H,8-9H2,1-3H3

InChI Key

ISMFBXGHCHPAKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)C1O)CC2=CC=C(C=C2)OC)C

Origin of Product

United States

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